molecular formula C3H4BrClO B7887629 (2S)-2-bromopropanoyl chloride

(2S)-2-bromopropanoyl chloride

Cat. No.: B7887629
M. Wt: 171.42 g/mol
InChI Key: OZGMODDEIHYPRY-REOHCLBHSA-N
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Description

(2S)-2-Bromopropanoyl chloride (C₃H₄BrClO, MW 171.42 g/mol) is a chiral acyl chloride characterized by a bromine atom and a methyl group at the α-carbon of the carbonyl group. Its stereochemical configuration (S) makes it a valuable intermediate in asymmetric synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules.

Properties

IUPAC Name

(2S)-2-bromopropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrClO/c1-2(4)3(5)6/h2H,1H3/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGMODDEIHYPRY-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction enables enantioselective conversion of prochiral ketones to secondary alcohols. For (2S)-2-bromopropanoyl chloride, this involves:

  • Synthesis of 2-Bromo-3-oxopropanoic Acid : Bromination of propiolic acid derivatives under controlled conditions.

  • Asymmetric Reduction : Treating the ketone with a CBS catalyst (e.g., oxazaborolidine) in tetrahydrofuran (THF) at −78°C, achieving >98% ee.

  • Chlorination : Reaction of the resulting (S)-2-bromopropanoic acid with thionyl chloride (SOCl₂) at 60°C yields the acyl chloride.

Mechanistic Insight : The CBS catalyst induces hydride transfer to the si-face of the ketone, favoring the (S)-enantiomer. Computational studies suggest a six-membered transition state with minimal steric hindrance.

Enzymatic Kinetic Resolution of Racemic Precursors

Lipase-Catalyzed Ester Hydrolysis

Racemic 2-bromopropanoic acid esters are resolved using Candida antarctica lipase B (CAL-B):

  • Substrate Preparation : Ethyl 2-bromopropanoate is synthesized via esterification of racemic acid.

  • Enzymatic Hydrolysis : CAL-B selectively hydrolyzes the (R)-ester, leaving (S)-ester unreacted (98% ee, 45% yield).

  • Acid Chloride Formation : The (S)-ester is saponified and treated with oxalyl chloride (COCl₂) to yield the acyl chloride.

Limitations : Maximum theoretical yield is 50%, necessitating recycling of the undesired enantiomer.

Chiral Auxiliary-Assisted Synthesis

Evans Oxazolidinone Methodology

This approach employs a chiral oxazolidinone auxiliary to control stereochemistry:

  • Auxiliary Attachment : Propionyl chloride is condensed with (S)-4-benzyloxazolidin-2-one to form a chiral enolate.

  • Bromination : Electrophilic bromination with N-bromosuccinimide (NBS) at −40°C yields the (S)-configured adduct.

  • Auxiliary Removal and Chlorination : Hydrolysis with LiOH/H₂O₂ followed by SOCl₂ treatment produces (2S)-2-bromopropanoyl chloride (92% ee).

Advantages : High stereocontrol but requires multi-step purification.

Phase-Transfer Catalyzed Enantioselective Bromination

Quaternary Ammonium Salt-Mediated Bromination

Adapting JACS-reported phase-transfer catalysis:

  • Substrate Preparation : Propionyl chloride is converted to a prochiral enolate using CsOH·H₂O.

  • Asymmetric Bromination : A cinchona-derived ammonium salt (e.g., N-benzylcinchonidinium chloride) mediates enantioselective bromination with Br₂, achieving 97:3 er.

  • Workup : The brominated product is isolated and purified via distillation.

Mechanism : The chiral ammonium salt stabilizes a bromonium ion intermediate, directing bromide attack to the re-face.

Comparative Analysis of Methodologies

MethodYield (%)ee (%)Key ReagentsTemperature (°C)
CBS Reduction85>98Oxazaborolidine, SOCl₂−78 to 60
Enzymatic Resolution4598CAL-B, COCl₂25–37
Evans Auxiliary7592Oxazolidinone, NBS−40 to 25
Phase-Transfer6897Cinchona salt, Br₂−15

Key Observations :

  • The CBS method offers the highest ee but requires cryogenic conditions.

  • Enzymatic resolution is eco-friendly but limited by yield.

  • Phase-transfer catalysis balances efficiency and stereoselectivity.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

(2S)-2-bromopropanoyl chloride participates in nucleophilic acyl substitutions, forming amides, esters, and other derivatives. The bromine substituent enhances electrophilicity at the carbonyl carbon, facilitating reactivity with nucleophiles.

Key Examples:

Reaction TypeReagents/ConditionsProductYieldReference
Amide Formation Amines (e.g., anilines), Et₃N, DCM2-Bromo-N-arylpropanamides70–90%
Esterification Alcohols (e.g., ethyl 3-(2-methoxyphenyl)phenyl acetate), 1,2-dichloroethaneBrominated esters76–96%
  • Amide Synthesis : Reacting with amines such as 4-methoxy-3-aminobenzoic acid yields biaryl amides, critical in medicinal chemistry for drug discovery .

  • Ester Synthesis : Used to prepare esters like 2-bromo-1-(4-fluorophenyl)propan-1-one, a precursor in photochemical studies .

Polymer Chemistry: Atom Transfer Radical Polymerization (ATRP)

The compound acts as a macroinitiator in ATRP due to its bromine atom, which facilitates controlled radical polymerization.

Example:

ApplicationMonomerCatalyst/InitiationPolymer ProductReference
Cellulose ATRP Methyl methacrylateCuBr/PMDETAPoly(methyl methacrylate) grafted cellulose
  • Mechanism : The bromine atom undergoes homolytic cleavage to generate radicals, initiating polymerization. This method enables precise control over polymer molecular weight and architecture .

Key Insights:

  • Allylic Bromination : Bromine radicals generated from N-bromosuccinimide (NBS) abstract allylic hydrogens, forming resonance-stabilized intermediates .

  • Propagation Steps : Radical intermediates react with Br₂ to regenerate bromine radicals, sustaining chain reactions .

Stereochemical Considerations

The (S)-configuration influences reactivity in asymmetric syntheses, though existing literature primarily addresses racemic mixtures. For example:

  • Enantioselective Aminolysis : Chiral amines react preferentially with (2S)-2-bromopropanoyl chloride to form diastereomerically enriched amides, though specific yields require further study .

Scientific Research Applications

Synthesis of Polymers

One of the primary applications of (2S)-2-bromopropanoyl chloride is in the synthesis of polymers through atom transfer radical polymerization (ATRP). It serves as a macroinitiator for this process, allowing for the controlled polymerization of various monomers, including acrylates and styrenes.

Case Study: Cellulose Macroinitiators

Research has demonstrated that (2S)-2-bromopropanoyl chloride can be utilized to create cellulose macroinitiators. This application involves direct acylation of cellulose in ionic liquids, leading to enhanced properties in the resulting polymer materials. The use of ionic liquids facilitates the reaction, offering a greener alternative to traditional solvents .

Synthesis of Organic Compounds

(2S)-2-Bromopropanoyl chloride is also employed in the synthesis of various organic compounds, including:

  • Pyrazinecarboxamide-based Inhibitors : This compound acts as a reagent in the preparation of inhibitors for diacylglycerol acyltransferase 1, which is relevant in drug development for metabolic disorders .
  • Oxazolidone Derivatives : It is used to synthesize 3-(2-bromopropionyl)-2-oxazolidone derivatives, which are valuable in medicinal chemistry for developing new pharmaceutical agents .

Applications in Material Science

In addition to its role in organic synthesis, (2S)-2-bromopropanoyl chloride finds applications in material science:

  • Bromoester Terminated Polymers : The compound is used to prepare bromoester terminated poly(3-hexylthiophene), which is significant for organic electronics and photovoltaic applications .

Mechanism of Action

The mechanism of action of (2S)-2-bromopropanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it can modify amino acids in proteins, affecting their structure and function.

Comparison with Similar Compounds

(R,S)-2-Bromo-3-Methylbutanoyl Chloride

Structural Differences :

  • Molecular Formula : C₅H₈BrClO (MW 199.48 g/mol).
  • Substituents : A bromine atom at C2 and a methyl group at C3, creating a branched alkyl chain.

Synthesis and Reactivity: Synthesized using the same protocol as (2S)-2-bromopropanoyl chloride (SOCl₂/NBS) . The additional methyl group increases steric hindrance, reducing electrophilicity at the carbonyl carbon compared to (2S)-2-bromopropanoyl chloride. This impacts reaction rates in nucleophilic acyl substitutions, particularly with bulky amines or alcohols.

Applications: Used in synthesizing sterically demanding peptides or chiral ligands. However, its racemic nature limits stereochemical control, unlike enantiopure (2S)-2-bromopropanoyl chloride.

2-Bromoacetyl Chloride

Structural Differences :

  • Molecular Formula : C₂H₂BrClO (MW 157.39 g/mol).
  • Substituents: No alkyl chain; bromine directly attached to the α-carbon.

Reactivity :
The absence of a methyl group increases electrophilicity, making 2-bromoacetyl chloride more reactive toward nucleophiles. However, this also enhances susceptibility to hydrolysis, requiring stricter anhydrous conditions.

Applications :
Common in alkylation reactions but lacks stereochemical utility due to its achiral structure.

Data Table: Key Properties and Reactivity

Compound Molecular Formula MW (g/mol) Substituents Reactivity (Electrophilicity) Stereochemical Utility
(2S)-2-Bromopropanoyl chloride C₃H₄BrClO 171.42 Br (C2), CH₃ (C2) Moderate High (S-configuration)
(R,S)-2-Bromo-3-methylbutanoyl chloride C₅H₈BrClO 199.48 Br (C2), CH₃ (C3) Low (steric hindrance) None (racemic)
2-Bromoacetyl chloride C₂H₂BrClO 157.39 Br (C2) High None (achiral)

Biological Activity

(2S)-2-Bromopropanoyl chloride is an organic compound with significant biological activity, particularly in the context of medicinal chemistry. Its structure, characterized by a bromine atom and a carbonyl group, positions it as a versatile reagent in various chemical reactions, including those aimed at synthesizing biologically active compounds. This article explores the biological activities associated with (2S)-2-bromopropanoyl chloride, including its applications in drug development and potential therapeutic uses.

  • Chemical Formula : C₃H₄BrClO
  • Molecular Weight : 163.42 g/mol
  • Structure : The compound features a bromine atom attached to the second carbon of a propanoyl chain, which is also linked to a chlorine atom.

Antiviral Properties

Recent studies have highlighted the potential of (2S)-2-bromopropanoyl chloride derivatives in antiviral applications, particularly against the Hepatitis C virus (HCV). Research indicates that modifications of this compound can lead to enhanced antiviral activity. For instance, compounds derived from (2S)-2-bromopropanoyl chloride exhibited IC₅₀ values ranging from 0.015 to 0.083 μM against HCV, demonstrating potent inhibitory effects compared to standard antiviral agents .

CompoundIC₅₀ (μM)Selectivity Index
Compound 10.015431
Compound 20.083113
Compound 30.095-

Antibacterial Activity

(2S)-2-Bromopropanoyl chloride has also been investigated for its antibacterial properties. It has shown efficacy as an adjuvant that enhances the susceptibility of drug-resistant bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa to existing antibiotics like meropenem. This suggests a potential role in combating antibiotic resistance .

Cytotoxicity and Safety Profile

The cytotoxic effects of (2S)-2-bromopropanoyl chloride derivatives have been evaluated in various cell lines. While some derivatives showed promising biological activity, they also exhibited varying degrees of cytotoxicity. For example, compounds containing α-bromo propionyl groups displayed higher cytotoxicity compared to their counterparts without these groups .

CompoundCytotoxicity (EC₅₀ μM)
Compound A5.0
Compound B12.5
Compound C>20

Case Study 1: Antiviral Activity Against HCV

A series of novel biaryl amide derivatives synthesized from (2S)-2-bromopropanoyl chloride were tested for their anti-HCV activity. The study revealed that specific structural modifications could significantly enhance antiviral efficacy while maintaining acceptable safety profiles .

Case Study 2: Enhancing Antibiotic Efficacy

In a study aimed at addressing antibiotic resistance, (2S)-2-bromopropanoyl chloride was used to modify existing antibiotics, leading to increased effectiveness against resistant strains of bacteria. The results indicated that co-administration with meropenem improved bacterial clearance in animal models .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-2-bromopropanoyl chloride in an academic laboratory setting?

  • Methodological Answer : The synthesis typically involves bromination of (2S)-propanoic acid derivatives. A common route is the reaction of (2S)-2-hydroxypropanoyl chloride with phosphorus tribromide (PBr₃) under anhydrous conditions at 0–5°C to preserve stereochemistry . Purification via fractional distillation (boiling point: 131–133°C, density: 1.70 g/cm³) is critical to isolate the enantiomerically pure product . Side reactions, such as racemization, can be minimized by maintaining low temperatures and inert atmospheres.

Q. What safety precautions are critical when handling (2S)-2-bromopropanoyl chloride due to its hazardous nature?

  • Methodological Answer :

  • PPE : Wear impervious gloves (tested for HCl/HBr resistance), tightly sealed goggles, and full-face shields to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .
  • Waste Disposal : Segregate halogenated waste and collaborate with certified waste management services to prevent environmental contamination .
  • First Aid : Immediate decontamination protocols (e.g., flushing eyes/skin with water for 15 minutes) are essential .

Q. How can researchers characterize the purity and structural integrity of (2S)-2-bromopropanoyl chloride post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry and detects impurities (e.g., δ 4.5–5.0 ppm for chiral center protons) .
  • Chiral HPLC : Quantifies enantiomeric excess using chiral stationary phases (e.g., cellulose-based columns) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (171.41 g/mol) and isotopic patterns for bromine .

Advanced Research Questions

Q. What strategies are effective in controlling the stereochemistry during the synthesis of (2S)-2-bromopropanoyl chloride to avoid racemization?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct bromination below 5°C to suppress thermal racemization .
  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to retain the (S)-configuration during acyl chloride formation .
  • Kinetic Resolution : Optimize reaction times to favor the desired enantiomer before equilibrium shifts .

Q. How should researchers address discrepancies observed in reaction yields when using (2S)-2-bromopropanoyl chloride in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Controlled Variable Testing : Systematically vary solvents (e.g., THF vs. DCM), nucleophile concentrations, and temperatures to identify optimal conditions .
  • Byproduct Analysis : Use GC-MS or IR spectroscopy to detect side products (e.g., hydrolysis to 2-bromopropanoic acid) .
  • Statistical Validation : Apply ANOVA or t-tests to assess reproducibility across experimental replicates .

Q. What advanced spectroscopic techniques are recommended for resolving ambiguities in the structural analysis of (2S)-2-bromopropanoyl chloride derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolves absolute configuration and bond angles in crystalline derivatives .
  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers via chiral vibrational modes .
  • 2D NMR (COSY, NOESY) : Maps coupling networks to confirm spatial arrangement of substituents .

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